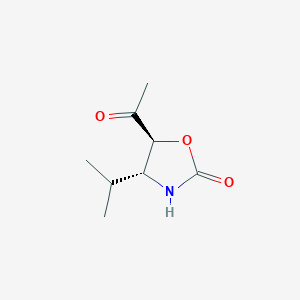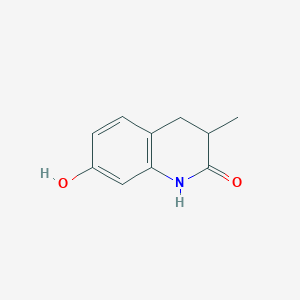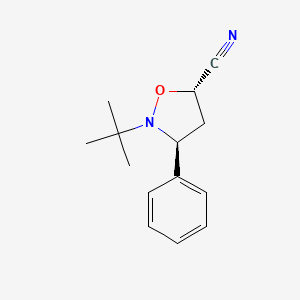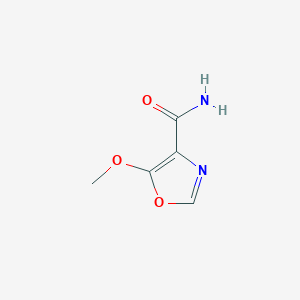![molecular formula C40H43OP B12892181 (1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine is a chiral phosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is particularly valuable in asymmetric synthesis, where it facilitates the formation of chiral products with high precision.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of (1R)-1,1’-binaphthalene-2,2’-diyl dichlorophosphine with dicyclohexylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or THF (tetrahydrofuran), and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and metal salts for complex formation. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and metal-phosphine complexes, which are valuable in various catalytic processes .
Aplicaciones Científicas De Investigación
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various reactions. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process, leading to the formation of chiral products .
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral phosphine ligand known for its high enantioselectivity.
®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene: Similar in structure but with different substituents, affecting its reactivity and selectivity.
Uniqueness
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine is unique due to its specific chiral environment and the presence of dicyclohexyl groups, which enhance its stability and reactivity in catalytic processes .
Propiedades
Fórmula molecular |
C40H43OP |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
dicyclohexyl-[1-[2-(3,5-dimethylphenoxy)naphthalen-1-yl]naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C40H43OP/c1-28-25-29(2)27-32(26-28)41-37-23-21-30-13-9-11-19-35(30)39(37)40-36-20-12-10-14-31(36)22-24-38(40)42(33-15-5-3-6-16-33)34-17-7-4-8-18-34/h9-14,19-27,33-34H,3-8,15-18H2,1-2H3 |
Clave InChI |
ZVPWXLYCVPDBQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6CCCCC6)C7CCCCC7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)


![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)





![(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
